Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride is a biochemical.
Scientific Research Applications
Chemiluminescent Properties
Chemiluminescent Labels : Acridan-9-carboxylic acid derivatives, specifically 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carb oxylat e]-10-methyl-acridinium, have shown promising results as chemiluminescent labels detectable at extremely low levels, with a half-life greater than 2 weeks at 20°C (Renotte et al., 2000).
Electrochemiluminescence in Medical Diagnostics : Acridan-9-carboxylic acid derivatives can serve as chemiluminescence indicators in medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays, and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
Photolysis and DNA Binding : The photolysis of acridan-9-carboxylic acid derivatives leads to the release of corresponding carboxylic acids, and these derivatives exhibit intercalation and binding with DNA, suggesting potential applications in biological studies and imaging (Jana et al., 2013).
ECL Immunoassays and Nucleotide Assays : Acridan esters, such as 2',6'-difluorophenyl 10-methylacridan-9-carboxylate, show potential for use as labels in ECL immunoassays and nucleotide assays due to their light emission properties (Wilson et al., 2001).
Enhanced Stability and Light Emission : 10-Methyl-acridinium-9-(N-sulphonylcarboxamide) salts demonstrate improved stability and a range of light emission kinetics, indicating their utility in various chemiluminescence-based applications (Mattingly, 1991).
Biomedical Applications
Biotinylated Acridinium Esters for Chemiluminescence : Biotinylated acridinium ester derivatives, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane sulphonate, exhibit enhanced chemiluminescence in certain solvents, suggesting applications in biosensing and diagnostics (Agiamarnioti et al., 2004).
Photoactive Precursors for Neurotransmitter Release : Acridinyl methyl esters, derived from acridine, have been explored as photochemically removable protecting groups for neurotransmitter amino acids, indicating potential applications in neuroscience research (Piloto et al., 2013).
Antibacterial Properties : Derivatives of acridone carboxylic acids, including esters, have been evaluated for their antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Markovich et al., 2014).
Other Applications
- Quantitative Structure-Antileukemic Relationships : Simple carboxylic acid derivatives of 9-anilinoacridine, including those with acridan-9-carboxylic acid structure, demonstrate significant antileukemic activity, contributing to the understanding of structure-activity relationships in cancer therapy (Denny & Cain, 1978).
properties
CAS RN |
69781-84-6 |
---|---|
Product Name |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
diethyl-[2-(10-methyl-9H-acridine-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-4-23(5-2)14-15-25-21(24)20-16-10-6-8-12-18(16)22(3)19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H |
InChI Key |
GUQBDMAZUPCILU-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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